3-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one - 2197318-71-9

3-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one

Catalog Number: EVT-2821886
CAS Number: 2197318-71-9
Molecular Formula: C18H24F3N3O2
Molecular Weight: 371.404
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Acetylcholinesterase: The pyrrolidin-2-one core and piperidine ring are key structural features in known AChE inhibitors, suggesting a potential mechanism of action through competitive binding at the enzyme's active site [, ].
  • Spleen tyrosine kinase: The pyrrolidin-2-one core and the potential for hydrophobic interactions with the trifluoroethyl group could facilitate binding to the SYK active site, inhibiting its kinase activity [].

(R)-3-((3S,4S)-3-fluoro-4-(4-hydroxyphenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one (BMS-986169)

Compound Description: (R)-3-((3S,4S)-3-fluoro-4-(4-hydroxyphenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one (BMS-986169) is a novel, intravenous glutamate N-methyl-d-aspartate 2B receptor (GluN2B) negative allosteric modulator (NAM) developed for treatment-resistant depression (TRD). [] It exhibits high binding affinity for the GluN2B subunit allosteric modulatory site and selectively inhibits GluN2B receptor function. [] BMS-986169 demonstrates antidepressant-like effects in preclinical models and has a favorable safety profile compared to ketamine. []

Relevance: This compound shares a core pyrrolidin-2-one structure with 3-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one. Both compounds also feature a piperidine ring substituted at the 4-position, although the specific substituents and stereochemistry differ. This structural similarity suggests potential overlap in their pharmacological profiles.

3-(4-(4-fluorobenzoyl)piperidin-1-yl)-1-(4-methoxybenzyl)pyrrolidin-2-one (6e)

Compound Description: 3-(4-(4-fluorobenzoyl)piperidin-1-yl)-1-(4-methoxybenzyl)pyrrolidin-2-one (6e) has demonstrated anti-Alzheimer's properties in previous research. [] It is a lead compound used for designing and synthesizing a library of novel molecules as potential acetylcholinesterase inhibitors. []

Relevance: 3-(4-(4-fluorobenzoyl)piperidin-1-yl)-1-(4-methoxybenzyl)pyrrolidin-2-one (6e) is structurally similar to 3-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one. Both molecules share a common pyrrolidin-2-one core and a piperidine ring substituted at the 4-position. They also both feature a benzyl substituent on the nitrogen of the pyrrolidin-2-one ring, although the specific benzyl substituents differ.

3-(4-(4-fluorobenzoyl)-piperidin-1-yl)-1-(4-methoxybenzyl)-pyrrolidin-2-one (10b)

Compound Description: This compound was synthesized and evaluated for its anti-Alzheimer's activity, showcasing excellent results in both in vivo behavioral studies and in vitro biochemical assays. [] It was designed based on the structure of donepezil, a drug commonly used for managing Alzheimer's disease. []

Relevance: 3-(4-(4-fluorobenzoyl)-piperidin-1-yl)-1-(4-methoxybenzyl)-pyrrolidin-2-one (10b) exhibits notable structural similarities with 3-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one. Both compounds possess a central pyrrolidin-2-one ring system and a piperidine ring substituted at the 4-position. Additionally, both compounds incorporate a benzyl substituent on the pyrrolidin-2-one nitrogen, although the specific benzyl groups are distinct.

Donepezil

Compound Description: Donepezil is a marketed drug primarily prescribed for the management of mild to moderate Alzheimer's disease. [] It acts as an acetylcholinesterase inhibitor, thereby increasing acetylcholine levels in the brain. []

Relevance: Donepezil is considered a lead compound in the development of other potential anti-Alzheimer's agents, including 3-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one. While not directly structurally related, its pharmacological activity as an acetylcholinesterase inhibitor makes it a relevant reference point for compounds designed to target similar pathways, potentially sharing overlapping therapeutic applications.

(4R)-1-[(3-Methylpyridin-4-yl)methyl]-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one (UCB-J)

Compound Description: (4R)-1-[(3-Methylpyridin-4-yl)methyl]-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one (UCB-J) is a radioligand used in autoradiographic studies for the quantification of synaptic vesicle glycoprotein 2A (SV2A) levels. [] It is used as a tool to assess spinal cord injury (SCI) progression and recovery. []

Relevance: This compound features a pyrrolidin-2-one core and a methylpyridinylmethyl substituent similar to 3-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one. Although the specific pyridine substitution pattern and additional substituents differ, the shared core structure points to a potential common origin or design strategy.

((1‐(4‐methoxyphenethyl)piperidin‐4‐yl)amino)methyl)‐5‐hydroxy‐1‐methylpyridin‐4(1H)‐one (VIId)

Compound Description: ((1‐(4‐methoxyphenethyl)piperidin‐4‐yl)amino)methyl)‐5‐hydroxy‐1‐methylpyridin‐4(1H)‐one (VIId) is a novel acetylcholinesterase (AChE) inhibitor that has shown promising results, albeit weaker than donepezil, in Ellman's method for AChE inhibition assessment. [] Molecular docking and molecular dynamics simulation studies suggest that VIId binds well with AChE. [] It is predicted to be absorbed across the gastrointestinal tract and permeate the blood-brain barrier. []

Relevance: This compound shares a piperidin-4-yl moiety linked to a methylpyridin-4(1H)-one ring system with 3-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one. The shared piperidine-pyridine linkage suggests a possible common structural motif or shared design approach.

(2S)‐1‐(4‐ammoniobutyl)‐2‐(((5‐((3,4‐dichlorophenoxy)methyl)isoxazol‐3‐yl)oxy)methyl)pyrrolidin‐1‐ium chloride (51)

Compound Description: (2S)‐1‐(4‐ammoniobutyl)‐2‐(((5‐((3,4‐dichlorophenoxy)methyl)isoxazol‐3‐yl)oxy)methyl)pyrrolidin‐1‐ium chloride (51) is a potent σ2 receptor ligand identified through SAR exploration of the 3-alkoxyisoxazole scaffold. [] It exhibits strong antiproliferative effects against osteosarcoma cell lines, even surpassing the potency of siramesine. [] Compound 51 also effectively inhibits clonal formation of osteosarcoma cells and demonstrates a promising safety profile in normal cell lines. []

Relevance: Both (2S)‐1‐(4‐ammoniobutyl)‐2‐(((5‐((3,4‐dichlorophenoxy)methyl)isoxazol‐3‐yl)oxy)methyl)pyrrolidin‐1‐ium chloride (51) and 3-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one contain a pyrrolidine ring. The presence of this shared ring system, despite significant differences in the overall structure and substituents, suggests that these compounds might have been investigated within a broader research program focusing on pyrrolidine-containing molecules.

Siramesine

Compound Description: Siramesine is a known σ2 receptor ligand with established antiproliferative effects against osteosarcoma cell lines. [] It serves as a reference compound for evaluating the potency and efficacy of newly synthesized σ2 ligands, such as compound 51, in inhibiting osteosarcoma cell growth. []

Relevance: While not structurally similar to 3-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one, siramesine's activity as a σ2 receptor ligand makes it relevant when considering the potential pharmacological profile of related compounds. Siramesine's established antiproliferative activity provides a benchmark for evaluating the potential of similar compounds in targeting cancer cells.

(R)-3-((1-(5-bromothiophene-2-carbonyl)pyrrolidin-3-yl)oxy)-N-methyl-2'-(methylsulfonamido)-[1,1'-biphenyl]-4-carboxamide (15e)

Compound Description: (R)-3-((1-(5-bromothiophene-2-carbonyl)pyrrolidin-3-yl)oxy)-N-methyl-2'-(methylsulfonamido)-[1,1'-biphenyl]-4-carboxamide (15e) is a human BCATm inhibitor discovered through screening against a vast DNA-encoded library. [] It binds to BCATm within the catalytic site near the PLP cofactor and represents a novel class of BCATm inhibitors. [] This compound, along with the established BCATm protein structure, provides a foundation for future structure-based drug discovery efforts targeting BCATm. []

Relevance: Both (R)-3-((1-(5-bromothiophene-2-carbonyl)pyrrolidin-3-yl)oxy)-N-methyl-2'-(methylsulfonamido)-[1,1'-biphenyl]-4-carboxamide (15e) and 3-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one feature a pyrrolidine ring, though substituted differently. Despite the structural differences, this common ring system might indicate a shared interest in the biological activity of pyrrolidine-containing compounds.

N-{(3R)-1-[(6-fluoro-2-naphthyl)methyl]pyrrolidin-3-yl}-2-{1-[(5-hydroxy-3-methylpyridin-2-yl)carbonyl]piperidin-4-ylidene}-acetamide hemifumarate (YM-355179)

Compound Description: N-{(3R)-1-[(6-fluoro-2-naphthyl)methyl]pyrrolidin-3-yl}-2-{1-[(5-hydroxy-3-methylpyridin-2-yl)carbonyl]piperidin-4-ylidene}-acetamide hemifumarate (YM-355179) is a selective and orally available CC chemokine receptor 3 (CCR3) antagonist. [] It potently inhibits the binding of CCL11 and CCL5 to CCR3-expressing cells. [] YM-355179 also effectively inhibits CCL11-induced intracellular Ca2+ influx, chemotaxis, and eosinophil degranulation. [] Moreover, it demonstrates efficacy in vivo, inhibiting eosinophil responses in cynomolgus monkeys. []

Relevance: YM-355179 shares a substituted pyrrolidin-3-yl moiety with 3-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one. Although the overall structures differ significantly, this shared pyrrolidine core suggests potential exploration of similar chemical space or interest in pyrrolidine-based pharmacophores.

6-[(1-{2-[(2-methylquinolin-5-yl)oxy]ethyl}piperidin-4-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one (SB-649915)

Compound Description: 6-[(1-{2-[(2-methylquinolin-5-yl)oxy]ethyl}piperidin-4-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one (SB-649915) is a potent 5-HT1A/1B autoreceptor antagonist and serotonin reuptake inhibitor. [] It exhibits high affinity for human 5-HT1A and 5-HT1B receptors, as well as the human serotonin transporter (SERT). [] SB-649915 effectively reverses the effects of 5-HT1A/1B agonists and inhibits serotonin reuptake, leading to an increase in extracellular serotonin levels in the brain. [] Preclinical studies suggest SB-649915 has fast-acting anxiolytic and antidepressant potential due to its combined mechanism of action. []

Relevance: While SB-649915 does not directly share core structural features with 3-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one, it is relevant as both compounds demonstrate activity related to serotonin signaling. SB-649915 directly targets serotonin receptors and the transporter, potentially influencing similar pathways that might be indirectly modulated by the target compound.

Properties

CAS Number

2197318-71-9

Product Name

3-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one

IUPAC Name

3-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one

Molecular Formula

C18H24F3N3O2

Molecular Weight

371.404

InChI

InChI=1S/C18H24F3N3O2/c1-13-3-2-7-22-16(13)26-11-14-4-8-23(9-5-14)15-6-10-24(17(15)25)12-18(19,20)21/h2-3,7,14-15H,4-6,8-12H2,1H3

InChI Key

AVYOGWHCSJUXBT-UHFFFAOYSA-N

SMILES

CC1=C(N=CC=C1)OCC2CCN(CC2)C3CCN(C3=O)CC(F)(F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.